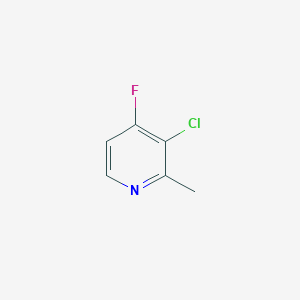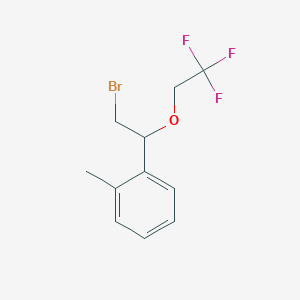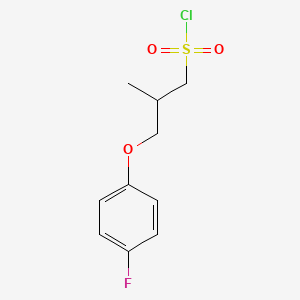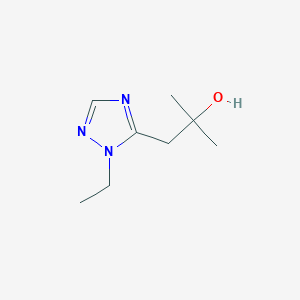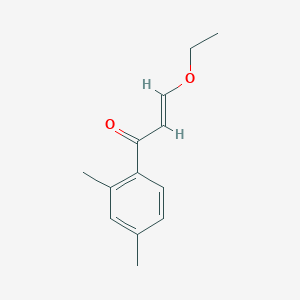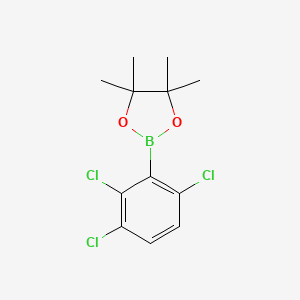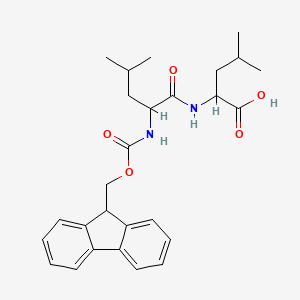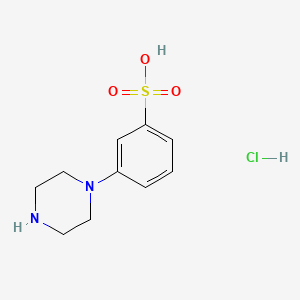
3-(Piperazin-1-yl)benzene-1-sulfonicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride is a chemical compound that features a piperazine ring attached to a benzene sulfonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride typically involves the reaction of piperazine with benzene sulfonic acid under controlled conditions. The reaction may be carried out in the presence of a suitable solvent, such as toluene, and may require the use of activated carbon for purification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as extraction, purification, and crystallization to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antipsychotic and antidepressant agents.
Industry: Utilized in the production of various chemical intermediates and as a reagent in chemical reactions
Mecanismo De Acción
The mechanism of action of 3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist to certain neurotransmitter receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound features a benzothiazole ring instead of a benzene sulfonic acid group and is known for its antipsychotic properties.
3-(Piperazin-1-yl)benzo[d]isothiazole: This compound has an isothiazole ring and is used in various medicinal applications.
Uniqueness
3-(Piperazin-1-yl)benzene-1-sulfonic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its sulfonic acid group makes it particularly useful in certain chemical reactions and industrial applications, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H15ClN2O3S |
|---|---|
Peso molecular |
278.76 g/mol |
Nombre IUPAC |
3-piperazin-1-ylbenzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O3S.ClH/c13-16(14,15)10-3-1-2-9(8-10)12-6-4-11-5-7-12;/h1-3,8,11H,4-7H2,(H,13,14,15);1H |
Clave InChI |
PHNSAWLJZZMFBE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


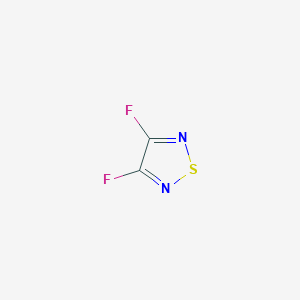
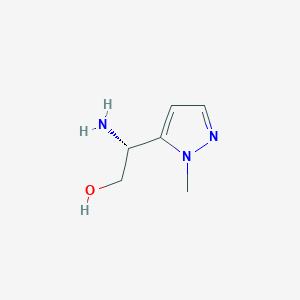
![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
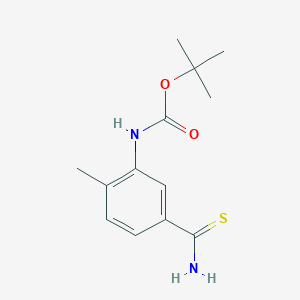

![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)
